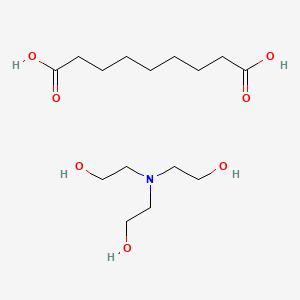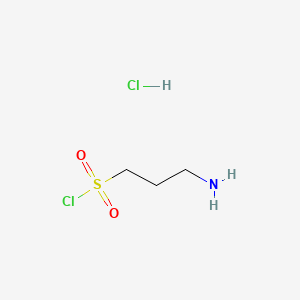
2-(Ethylsulfonylmethyl)-3-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfonylmethyl)-3-methylquinoxaline is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of an ethylsulfonylmethyl group and a methyl group attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonylmethyl)-3-methylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Ethylsulfonylmethyl Group: The ethylsulfonylmethyl group can be introduced via a sulfonylation reaction. This involves the reaction of the quinoxaline core with an ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2-(Ethylsulfonylmethyl)-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
科学研究应用
2-(Ethylsulfonylmethyl)-3-methylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(Ethylsulfonylmethyl)-3-methylquinoxaline involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The quinoxaline core can also interact with DNA and proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
2-Methylquinoxaline: Lacks the ethylsulfonylmethyl group, making it less reactive in certain chemical reactions.
2-(Methylsulfonylmethyl)-3-methylquinoxaline: Similar structure but with a methylsulfonylmethyl group instead of an ethylsulfonylmethyl group.
3-Methylquinoxaline: Lacks the ethylsulfonylmethyl group, making it less versatile in chemical modifications.
Uniqueness
2-(Ethylsulfonylmethyl)-3-methylquinoxaline is unique due to the presence of both the ethylsulfonylmethyl and methyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC 名称 |
2-(ethylsulfonylmethyl)-3-methylquinoxaline |
InChI |
InChI=1S/C12H14N2O2S/c1-3-17(15,16)8-12-9(2)13-10-6-4-5-7-11(10)14-12/h4-7H,3,8H2,1-2H3 |
InChI 键 |
JRZQHJSHQDRSBO-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)CC1=NC2=CC=CC=C2N=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


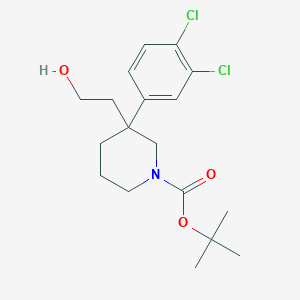
![Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)

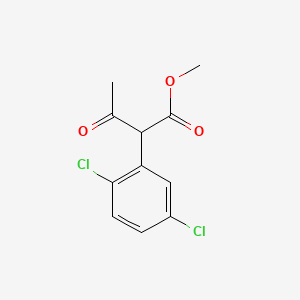
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
![(2S)-2-amino-5-[[(1R)-1-carboxy-2-[(E)-prop-1-enyl]sulfinylethyl]amino]-5-oxopentanoic acid](/img/structure/B13855715.png)

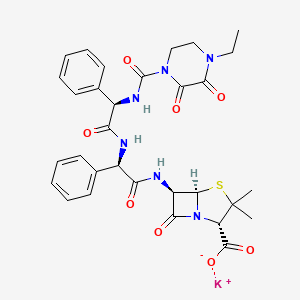
![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)

